molecular formula C9H8Cl2O2 B1595550 2-[(3,4-Dichlorophenoxy)methyl]oxirane CAS No. 2212-07-9

2-[(3,4-Dichlorophenoxy)methyl]oxirane

Cat. No. B1595550
CAS RN: 2212-07-9
M. Wt: 219.06 g/mol
InChI Key: NRLJEEOYPXGFOM-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenoxy)methyl]oxirane, also known as Epichlorohydrin, is a chemical compound that is widely used in the chemical industry for the production of various products. It is an organic compound with the chemical formula C3H5ClO. Epichlorohydrin is a colorless liquid that has a pungent odor and is highly reactive.

Scientific Research Applications

Gene Mutations and Micronuclei Induction

2-[(3,4-Dichlorophenoxy)methyl]oxirane, as a type of oxirane, has been studied for its potential to induce genetic mutations and chromosomal aberrations in mammalian cells. Research showed that oxiranes could induce gene mutations and the formation of micronuclei in mammalian cells, suggesting genetic toxicity at certain concentrations (Schweikl, Schmalz, & Weinmann, 2004).

Catalytic Hydrogenation Studies

Oxirane and its derivatives have been the subject of theoretical studies in catalytic hydrogenation processes. These studies are crucial for understanding the chemical transformations and potential applications of oxiranes in industrial chemistry (Kuevi, Atohoun, & Mensah, 2012).

Stability in Aqueous Systems

The stability of oxirane compounds in aqueous systems is of significant interest, especially for applications in dental materials. Siloranes, which contain oxirane functionality, have been evaluated for their stability and chemical reactivity in biological environments (Eick et al., 2006).

Electrosynthesis and Electrochromic Properties

2-[(3,4-Dichlorophenoxy)methyl]oxirane and related compounds have been explored in the electrosynthesis of polymers. These studies are essential for understanding the electrochemical and optical properties of oxirane derivatives, which are useful in various technological applications (Zhang et al., 2014).

Polymer Chemistry and Ring-Opening Polymerization

The ring-opening polymerization of oxirane compounds leads to the formation of polymers with specific structural features. These polymers have potential applications in materials science due to their unique physical and chemical properties (Merlani et al., 2015).

Herbicide Activity

Studies on the physiological effects of certain oxirane derivatives, similar in structure to 2-[(3,4-Dichlorophenoxy)methyl]oxirane, have shown herbicidal activity. These compounds can influence plant growth and development, indicating potential agricultural applications (Shimabukuro et al., 1978).

Gas-Phase Reaction Kinetics

The kinetics of gas-phase reactions involving oxiranes is a critical area of study, providing insights into atmospheric chemistry and environmental sciences (Kind et al., 1996).

Quantum-Theoretical Investigation

Quantum-theoretical investigations of oxiranes, including their circular dichroism spectra, offer valuable information for understanding the electronic structure and stereochemical properties of these compounds (Carnell et al., 1991).

properties

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJEEOYPXGFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276372
Record name 2-[(3,4-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorophenoxy)methyl]oxirane

CAS RN

2212-07-9, 21320-30-9
Record name Propane, 1-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3,4-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3,4-dichloro-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zhang, A Bagán, D Martínez, E Barroso, X Palomer… - Molecules, 2023 - mdpi.com
Targeting growth differentiation factor 15 (GDF15) is a recent strategy for the treatment of obesity and type 2 diabetes mellitus (T2DM). Here, we designed, synthesized, and …
Number of citations: 6 www.mdpi.com

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